Home > Products > Screening Compounds P128039 > 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one -

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

Catalog Number: EVT-12567342
CAS Number:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound characterized by a bicyclic structure that includes a pyridine and a pyrazine ring. Its molecular formula is C8H8N2OC_8H_8N_2O, and it features a carbonyl group at position 8, which contributes to its chemical reactivity and biological interactions. This compound has garnered attention in medicinal chemistry due to its diverse structural properties and potential therapeutic applications, particularly in drug development for various diseases.

Source and Classification

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is classified under nitrogen-containing heterocycles. It belongs to a larger family of compounds that exhibit significant biological activities, making them valuable in pharmaceutical research. Its classification highlights the importance of heterocycles in developing new therapeutic agents .

Synthesis Analysis

Methods

The synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one can be achieved through various methods, including:

  • Cyclization Reactions: These involve the condensation of appropriate precursors containing both pyridine and pyrazine functionalities.
  • Reduction Reactions: The compound can be synthesized by reducing corresponding pyridopyrazine derivatives.
  • Multi-step Synthesis: This may include the formation of intermediates followed by cyclization and functional group modifications.

Technical Details

For instance, one common synthetic route involves the reaction of 2-aminopyridine with a suitable carbonyl compound under acidic conditions to yield the desired pyrido[1,2-a]pyrazinone structure. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one consists of:

  • Bicyclic Framework: Comprising a pyridine ring fused with a pyrazine ring.
  • Functional Groups: Notably, the carbonyl group at position 8 enhances its reactivity.

Data

Key structural data include:

  • Molecular Weight: Approximately 148.16 g/mol.
  • InChIKey: BORDYCDCNXARSZ-UHFFFAOYSA-N.
  • Exact Mass: 148.058578 g/mol.

This structural configuration allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties .

Chemical Reactions Analysis

Reactions

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one participates in several chemical reactions typical of heterocycles:

  • Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the rings allows for substitution reactions under appropriate conditions.
  • Condensation Reactions: These can lead to the formation of derivatives with enhanced biological activities.

Technical Details

The presence of both nitrogen atoms and the carbonyl group facilitates these reactions, making it possible to synthesize various derivatives that may exhibit improved pharmacological profiles .

Mechanism of Action

Process

The mechanism of action for 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with biological targets at the molecular level:

  • Binding Affinity: Studies indicate that this compound can bind effectively to specific receptors or enzymes involved in disease pathways.
  • Modulation of Biological Pathways: By interacting with these targets, it may modulate signaling pathways relevant to disease processes.

Data

Research has shown that derivatives of this compound exhibit various biological activities such as antimicrobial and anticancer effects, emphasizing its potential as a therapeutic agent in treating different conditions .

Physical and Chemical Properties Analysis

Physical Properties

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is typically found as a solid at room temperature. Its stability is influenced by environmental factors such as humidity and temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in its structure.

Relevant data indicate that it should be stored in a cool, dry place away from light to maintain stability .

Applications

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases.
  • Biological Research: Used in studies investigating enzyme inhibition and receptor binding affinities.

The compound's structural diversity allows for modifications that can lead to enhanced efficacy or reduced side effects in therapeutic applications .

Introduction to the Pyrido[1,2-a]pyrazine Heterocyclic System

Historical Context and Discovery in Heterocyclic Chemistry

The pyrido[1,2-a]pyrazine system represents a bicyclic heteroaromatic framework characterized by fusion between pyridine and pyrazine rings. Within this structural class, 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one (CAS: 45088880, PubChem CID: 45088880) emerged as a synthetically accessible variant with reduced ring saturation [1] [3]. Early synthetic routes to such systems typically involved condensation reactions between diaminoheterocycles and bifunctional electrophiles. The specific 8-one derivative gained prominence due to its synthetic versatility, serving as a precursor to numerous biologically active molecules. Its structural identification and characterization became possible through advanced spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy confirming the ketone functionality at position 8 and the saturation pattern within the piperazine-like ring [1] [10]. The compound's relatively straightforward synthesis from commercially available starting materials facilitated its adoption as a building block in medicinal chemistry programs exploring nitrogen-rich heterocycles.

Significance as a Privileged Scaffold in Medicinal Chemistry

The 3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one scaffold embodies the characteristics of a privileged structure in drug discovery. Its molecular architecture incorporates multiple hydrogen bond donors and acceptors (the ring nitrogen atoms and carbonyl oxygen), enabling diverse interactions with biological targets [6] [8]. The partially saturated pyrazine ring adopts a semi-planar conformation that enhances conformational flexibility while maintaining overall shape definition, allowing adaptation to various binding pockets [8]. This scaffold demonstrates remarkable isosteric properties, effectively mimicking purine bases and peptide backbones, which underpins its prevalence in compounds targeting nucleotide-binding sites and G-protein-coupled receptors [2] [7].

Table 1: Key Molecular Properties of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

PropertyValue/DescriptionSignificance
Molecular FormulaC₈H₁₀N₂O₂Defines elemental composition and molecular weight
Core Ring SystemBicyclic, partially saturatedBalances rigidity and flexibility
Hydrogen Bond Acceptors3 (N1, N4, O8)Facilitates target binding
Hydrogen Bond Donors1 (N2-H)Enables specific interactions
Tautomeric FormsLactam-lactim equilibrium possibleInfluences electronic distribution and reactivity
Aromatic CharacterLimited to pyridine ringDefines electron density distribution

The scaffold's synthetic tractability allows for systematic derivatization at several positions: electrophilic substitution can occur on the pyridine ring (positions 6, 7, 9), alkylation or acylation can modify N2, and functionalization of the carbonyl group (e.g., conversion to thione or imine) offers additional diversification pathways [5] [10]. This chemical versatility enables medicinal chemists to fine-tune physicochemical properties like solubility, logP, and pKa, crucial for optimizing pharmacokinetic profiles [6]. Furthermore, the scaffold generally exhibits good metabolic stability compared to fully saturated analogs, partly due to the retention of aromatic character in the pyridine moiety, reducing susceptibility to oxidative metabolism [8].

Role in Bioactive Compound Development and Drug Discovery

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one serves as a central pharmacophore in numerous compounds targeting therapeutically relevant pathways. Its significance stems from its ability to confer target affinity and selectivity when appropriately decorated. Derivatives of this core structure have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2, which plays a critical role in cell cycle regulation and is a validated oncology target [2]. For instance, molecular hybridization strategies incorporating pyrazolo[3,4-d]pyrimidine motifs onto the dihydropyridopyrazinone scaffold yielded compounds exhibiting nanomolar IC₅₀ values (e.g., compounds 14 and 15 with IC₅₀ = 0.057 ± 0.003 μM and 0.119 ± 0.007 μM against CDK2/cyclin A2, respectively) and significant cytotoxicity against cancer cell lines (HCT-116 IC₅₀ = 6-7 nM) [2].

Table 2: Biological Activities of Key Derivatives Based on the Dihydropyridopyrazinone Scaffold

Target/ActivityDerivative StructurePotency (IC₅₀/EC₅₀)Therapeutic Area
CDK2/Cyclin A2 InhibitionThioglycoside derivatives (e.g., Cmpd 14)0.057 ± 0.003 μMAnticancer
Aldose Reductase InhibitionC7-Halogenated pyrido[2,3-b]pyrazinonesSubmicromolar rangeDiabetic complications
5-HT₂C Receptor AgonismTetrahydro-pyrazino[1,2-a]indolesLow nanomolar KiNeuropsychiatric disorders
Melatonin Receptor BindingC1-Substituted tetrahydropyrazinoindolesKi ≈ 6.6 nM (MT₁/MT₂)Sleep disorders

Beyond oncology, the scaffold has proven valuable in developing aldose reductase inhibitors for managing diabetic complications. Structural optimization, particularly introducing carboxylate substituents at N4 and halogen atoms at C7 of related pyrido[2,3-b]pyrazin-3(4H)-one derivatives, yielded potent inhibitors (IC₅₀ values in the submicromolar range) with selectivity over aldehyde reductase (ALR1) [5]. Molecular docking studies confirmed that the carboxylate group forms critical hydrogen bonds with catalytic residues (Tyr48, Trp111, His110) within the aldose reductase (ALR2) active site, while the hydrophobic dihydropyridopyrazinone core contributes to binding affinity through van der Waals interactions [5].

The scaffold's utility extends to neurological disorders. Patent literature describes specific N-substituted derivatives as potential therapeutics for Alzheimer's disease and other neurodegenerative conditions, likely functioning through modulation of neurotransmitter systems or amyloid-beta pathways [8]. Furthermore, structurally related tetrahydro-pyrazino[1,2-a]indoles, which incorporate the reduced form of this scaffold, exhibit high affinity for melatonin receptors (e.g., Ki = 6.6 nM for human MT₁) and imidazoline I₂ receptors (Ki = 6.2 nM), highlighting the scaffold's versatility across diverse target classes [9]. The neuroprotective potential is further evidenced by patented compounds designed to cross the blood-brain barrier, leveraging the scaffold's balanced lipophilicity and hydrogen-bonding capacity [8].

Properties

Product Name

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h1,3,5,9H,2,4,6H2

InChI Key

LTLDPAZDKAAFES-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)C=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.